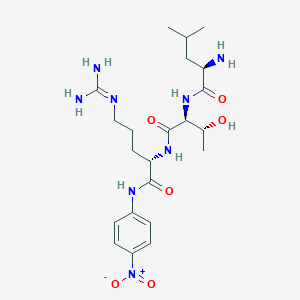

H-D-Leu-Thr-Arg-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-D-Leu-Thr-Arg-pNA is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of leucine, threonine, and arginine amino acids, along with a nitrophenyl group, which contributes to its distinct chemical properties.

Aplicaciones Científicas De Investigación

H-D-Leu-Thr-Arg-pNA has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.

Industry: Utilized in the development of peptide-based materials and sensors.

Mecanismo De Acción

Target of Action

The primary target of H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is the Serine Protease 22 (PRSS22) . PRSS22 is a member of the trypsin family of serine proteases and is expressed in the airways in a developmentally regulated manner .

Mode of Action

This compound preferentially cleaves the synthetic substrate compared to tosyl-Gly-Pro-Arg-pNA . This interaction with its target results in the activation of the PRSS22 enzyme, leading to downstream effects in the biochemical pathways it is involved in .

Biochemical Pathways

The activation of PRSS22 by this compound affects several biochemical pathways. One significant pathway is the conversion of single-chain pro–urokinase-type plasminogen activator (pro-uPA/scuPA) into its mature, enzymatically active protease . This process plays a crucial role in fibrinolysis and other uPA-dependent reactions in the lung .

Result of Action

The result of this compound’s action is the activation of PRSS22, leading to the conversion of pro-uPA into its active form . This conversion can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of diverse protease inhibitors in normal human plasma can affect the activity of PRSS22 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-Thr-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The protected amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid) to expose the amino groups for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial for achieving the desired yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

H-D-Leu-Thr-Arg-pNA can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

D-Leucyl-L-threonyl-L-argininamide: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.

L-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide: Contains L-leucine instead of D-leucine, affecting its stereochemistry and interactions.

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-lysineamide: Substitutes arginine with lysine, altering its charge and binding characteristics.

Uniqueness

H-D-Leu-Thr-Arg-pNA is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Its specific combination of amino acids and functional groups makes it a valuable compound for various research applications.

Actividad Biológica

H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease interactions and enzymatic assays. This article explores its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which contributes to its unique chemical reactivity. The compound has the molecular formula C22H36N8O6 and a molecular weight of approximately 508.57 g/mol. Its structure allows it to act as a substrate for various proteases, facilitating studies on enzymatic activity and inhibition.

Target Proteins

The primary target of this compound is Serine Protease 22 (PRSS22) . The compound selectively cleaves synthetic substrates, demonstrating a preference for certain protease activities over others, such as tosyl-Gly-Pro-Arg-pNA.

Biochemical Pathways

Upon activation by PRSS22, this compound plays a crucial role in several biochemical pathways, notably in the conversion of pro–urokinase-type plasminogen activator (pro-uPA) into its active form. This activation is critical for various physiological processes, including fibrinolysis and tissue remodeling .

Research Applications

This compound has diverse applications across multiple fields:

- Biochemistry : Utilized as a model compound for studying peptide synthesis and modifications.

- Cell Biology : Investigated for its role in protein-protein interactions and enzyme inhibition.

- Pharmacology : Explored for therapeutic potential in targeting specific molecular pathways related to disease mechanisms.

- Material Science : Used in developing peptide-based materials and biosensors .

Enzymatic Activity Assays

In various studies, the enzymatic activity of this compound was assessed using purified proteases. For instance, tryptase ε was evaluated for its ability to cleave this substrate under controlled conditions. The assays demonstrated that tryptase ε effectively hydrolyzed this compound, indicating its potential use as a substrate in protease activity measurements .

Table 1 summarizes key findings from these assays:

| Protease | Substrate Cleavage | Conditions | Results |

|---|---|---|---|

| Tryptase ε | This compound | 30 min incubation at room temp | Significant cleavage observed |

| Recombinant trypsin | This compound | 10 min incubation at room temp | Cleavage confirmed |

Inhibition Studies

Studies have also explored the inhibitory effects of various compounds on the enzymatic activity of tryptase ε with respect to this compound. Inhibitors such as antipain and aprotinin were tested for their ability to reduce the cleavage of this substrate by tryptase ε, providing insights into potential therapeutic applications .

Propiedades

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.